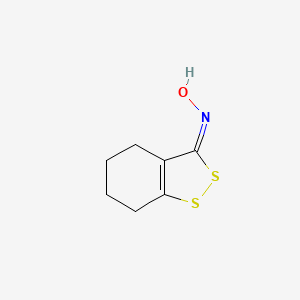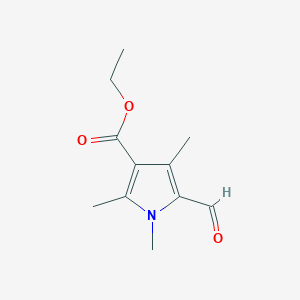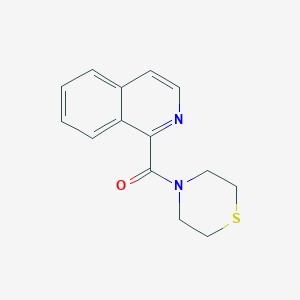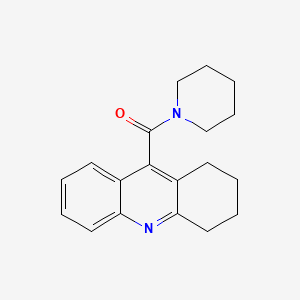
6-chloro-5-methoxypyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methoxypyridine-3-sulfonamide (CMPS) is an organic compound that has been widely studied in the scientific community due to its potential applications in chemistry, biochemistry, and medicine. CMPS is a member of the pyridine sulfonamide family and is composed of a six-membered ring of alternating nitrogen and sulfur atoms, with a chlorine and methoxy substituent attached to the nitrogen atom. CMPS is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a drug target in the development of new therapies.
科学研究应用
6-chloro-5-methoxypyridine-3-sulfonamide has been studied extensively in the scientific community due to its potential applications in a variety of fields. In organic synthesis, this compound can be used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. In biocatalysis, this compound can be used as a catalyst for the synthesis of a variety of compounds, including amino acids and peptides. In the development of new therapies, this compound can be used as a drug target for the development of new drugs.
作用机制
The mechanism of action of 6-chloro-5-methoxypyridine-3-sulfonamide is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the biosynthesis of certain compounds. It is thought that this compound binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition of enzyme activity can lead to the inhibition of the biosynthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a variety of effects on the body. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects, as well as anticonvulsant and anticonvulsant-like effects.
实验室实验的优点和局限性
The advantages of using 6-chloro-5-methoxypyridine-3-sulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its versatility. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The limitations of using this compound in laboratory experiments include its potential toxicity, its limited solubility in water, and its potential to interact with other compounds.
未来方向
The potential future directions for 6-chloro-5-methoxypyridine-3-sulfonamide research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential as a catalyst for the synthesis of a variety of compounds. Additionally, further research could be conducted into its potential toxicity and its potential to interact with other compounds. Finally, further research could be conducted into its potential applications in the development of new drugs and therapies.
合成方法
6-chloro-5-methoxypyridine-3-sulfonamide can be synthesized by a number of different methods. The most common method is the reaction of pyridine-3-sulfonyl chloride with 5-methoxy-6-chloropyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts reaction and the use of a Grignard reagent.
属性
IUPAC Name |
6-chloro-5-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQGSJTGRNQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

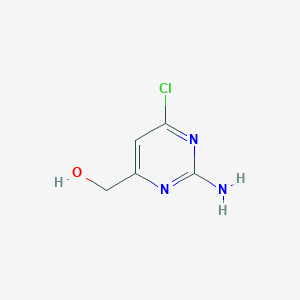

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
